molecular formula Hg3O8P2 B083786 Mercury phosphate CAS No. 10451-12-4

Mercury phosphate

Cat. No. B083786
CAS RN: 10451-12-4
M. Wt: 791.72 g/mol
InChI Key: DNUMSHUWKXQLDT-UHFFFAOYSA-H
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Description

Mercury phosphate is a compound with the molecular formula Hg3O8P2 . It has a molecular weight of 791.72 g/mol . The compound is made up of mercury and phosphoric acid .


Molecular Structure Analysis

The molecular structure of Mercury phosphate is complex. It has a covalently-bonded unit count of 5 . The compound is canonicalized . The InChI representation of the compound is InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 .


Physical And Chemical Properties Analysis

Mercury phosphate has a molecular weight of 791.72 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 790.81409 g/mol, while its monoisotopic mass is 795.81877 g/mol .

Scientific Research Applications

  • Detection of Mercury in Water : A study developed an electrode using palladium oxide supported onto natural phosphate for electrochemical determination of mercury(II) in ambient water. This method provides an efficient way to detect mercury in water solutions (Aroui et al., 2014).

  • Mercury in Phosphate Fertilizers : Research has shown that mercury (II) ions form strong complexes with phosphor compounds in phosphate fertilizers. A method involving cold vapor atomic absorption spectrometry was proposed for determining mercury in these fertilizers (de Jesus et al., 2013).

  • Soil Contamination from Phosphate Fertilizer Production : A study in Brazil found significant mercury contamination in soil near a phosphate fertilizers factory. This contamination was attributed to technical grade sulfuric acid used in superphosphate production (Mirlean et al., 2008).

  • Mercury Ion Detection Using Nanocomposites : The efficiency of a hybrid nano-composite cation exchanger for detecting mercury(II) ions in aqueous solution was investigated. This cation exchanger could be used as an electroactive component in sensors for mercury ion detection (Khan & Paquiza, 2011).

  • Immobilization of Mercury in Soils : Research has explored the use of phospho-gypsum, a residue from the phosphate fertilizer industry, for immobilizing mercury in contaminated soils. Sulphate-reducing bacteria (SRB) can also contribute to detoxification by forming insoluble mercury sulfide (Adams et al., 2007).

  • Mercury Extraction from Phosphate Rock : A new method was developed for determining mercury concentrations in phosphate rock, employing thermal decomposition followed by catalyst conversion and atomic absorption spectrophotometry (D'agostino et al., 2014).

Mechanism of Action

Mercury, a component of mercury phosphate, can have toxic effects on the human body. It can bind to the selenohydryl and sulfhydryl groups, which react with methyl mercury, hampering the cellular structure .

Safety and Hazards

Mercury, a component of mercury phosphate, is one of the most hazardous contaminants due to its toxic effects on the environment and human health . Exposure to mercury can affect the human nervous system and harm the brain, heart, kidneys, lungs, and immune system . Even very low levels of exposure can impair the immune system .

properties

IUPAC Name

mercury(2+);diphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUMSHUWKXQLDT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Hg3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909022
Record name Mercury phosphate (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury phosphate

CAS RN

7782-66-3, 10451-12-4
Record name Mercury phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mercury salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury phosphate (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, mercury salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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